Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)-
Overview
Description
Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)- is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Biological Activity
Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)- has the molecular formula and a molecular weight of approximately 195.25 g/mol. Its structure features a phenyl ring with an amino group, an ethyl group, and a methoxy group, which contribute to its diverse biological activities. The compound is characterized by a boiling point of approximately 327.3 °C and a density of about 1.1 g/cm³.
Biological Activities
Research indicates that Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)- exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although further research is needed to elucidate the mechanisms involved.
- Antioxidant Activity : The compound has shown potential as an antioxidant, with some derivatives demonstrating higher DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid .
- Anticancer Activity : Ethanone derivatives have been tested against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). Results indicate varying levels of cytotoxicity, with some derivatives exhibiting significant activity against these cancer types .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of several derivatives of Ethanone against human cancer cell lines. The results showed that certain derivatives were more potent than others, with IC50 values indicating effective cytotoxicity at micromolar concentrations. For instance, one derivative exhibited an IC50 value of approximately 10 µM against MDA-MB-231 cells .
Case Study 2: Antioxidant Activity
In another study focusing on antioxidant properties, compounds derived from Ethanone were assessed using the DPPH radical scavenging method. One derivative was found to have a DPPH scavenging activity that was 1.13 times higher than ascorbic acid, highlighting its potential as a natural antioxidant agent .
Synthesis Methods
Ethanone can be synthesized through various methods involving the reaction of substituted phenols with appropriate acylating agents. A commonly reported method involves refluxing a mixture containing phenolic compounds and acyl chlorides in organic solvents such as ethanol or dichloromethane . This method emphasizes the compound's accessibility for further research.
Comparative Analysis
The following table summarizes the key features of Ethanone compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)- | C11H15NO2 | Potential antimicrobial and anticancer properties |
Ethanone, 1-(2-amino-4-methoxyphenyl)- | C11H13NO2 | Primarily studied for anti-inflammatory properties |
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- | C11H12O3 | Known for antioxidant activity |
Ethanone, 1-(2-amino-5-methoxyphenyl)- | C11H13NO2 | Similar structure; known for neuroprotective effects |
Properties
IUPAC Name |
1-(2-amino-5-ethyl-4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-8-5-9(7(2)13)10(12)6-11(8)14-3/h5-6H,4,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMXGHGQJXRGKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676427 | |
Record name | 1-(2-Amino-5-ethyl-4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947691-62-5 | |
Record name | 1-(2-Amino-5-ethyl-4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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